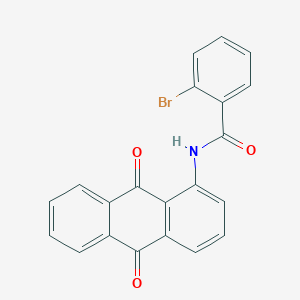![molecular formula C24H22N2O3 B11649692 9-Methoxy-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649692.png)
9-Methoxy-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER is a complex organic compound known for its unique structural properties This compound belongs to the class of pyrazolobenzoxazines, which are characterized by their fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, pyridine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(9-BROMO-5-METHYL-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER
- 4-(9-BROMO-5-METHYL-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER
- 7-METHOXY-2-PHENYL-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE .
Uniqueness
4-(9-METHOXY-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
9-methoxy-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H22N2O3/c1-27-18-10-8-16(9-11-18)21-15-22-20-14-19(28-2)12-13-23(20)29-24(26(22)25-21)17-6-4-3-5-7-17/h3-14,22,24H,15H2,1-2H3 |
InChI Key |
QDFYVWRFPZHCGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649620.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649621.png)
![4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![2,2,2-Trifluoro-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11649645.png)
![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide](/img/structure/B11649651.png)
![(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11649656.png)
![5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
![4,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11649662.png)
![3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649675.png)

![(3Z)-5-ethoxy-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11649683.png)
![2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11649684.png)
